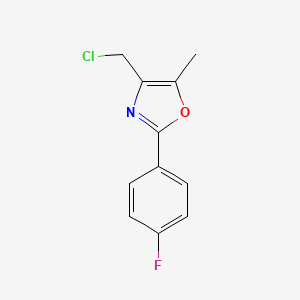

4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole

Description

Properties

IUPAC Name |

4-(chloromethyl)-2-(4-fluorophenyl)-5-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFNO/c1-7-10(6-12)14-11(15-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJILHLRJFFFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442461 | |

| Record name | 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625826-69-9 | |

| Record name | 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-fluorobenzaldehyde and 2-amino-2-methylpropanenitrile.

Cyclization: The reaction between 4-fluorobenzaldehyde and 2-amino-2-methylpropanenitrile under acidic conditions leads to the formation of the oxazole ring.

Chloromethylation: The final step involves the chloromethylation of the oxazole ring using chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acid derivatives.

Reduction: Reduction of the oxazole ring can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of amine derivatives.

Common reagents and conditions used in these reactions include:

Nucleophilic Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.

Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major products formed from these reactions include substituted oxazoles, carboxylic acids, and amines.

Scientific Research Applications

4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole has several scientific research applications:

Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

Materials Science: It is employed in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Biological Studies: The compound is used in biological assays to study enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Substituent Variations in Oxazole Derivatives

Structural analogs of 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole differ primarily in the substituents on the oxazole ring and the attached aromatic groups. Key variations include halogen type (Cl vs. F), substituent positions (para vs. ortho), and aromatic group modifications.

Table 1: Key Structural Analogs and Their Properties

Influence of Substituents on Properties

- Halogen Effects: Fluorine vs. For example, fluorophenyl-substituted oxazoles (e.g., CAS 625826-69-9) may exhibit higher polarity and lower melting points than chlorophenyl analogs (e.g., CAS 475481-96-0) . Crystal Packing: Isostructural compounds with Cl vs. F substituents (e.g., thiazole derivatives 4 and 5 in ) show nearly identical crystal structures but require minor adjustments in packing due to halogen size differences .

Substituent Position :

Aromatic Group Modifications :

Structural and Spectroscopic Insights

- Crystallography :

- NMR Data :

- For 4-(Chloromethyl)-5-methyl-2-phenyloxazole (3b), ¹H NMR (CDCl₃) shows aromatic protons at δ 7.41–8.03 ppm and a chloromethyl singlet at δ 4.56 ppm . Similar shifts are expected for the target compound, with fluorine-induced deshielding altering aromatic proton signals .

Biological Activity

4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyloxazole is an organic compound characterized by its unique structural features, which include a chloromethyl group, a fluorophenyl substituent, and a methyloxazole moiety. Its molecular formula is C₁₂H₁₂ClFNO₂, with a molecular weight of 237.68 g/mol. The compound has garnered attention for its significant biological activities, particularly in the pharmaceutical domain.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer properties. It has been evaluated for its inhibitory effects on the murine double minute 2 (MDM2) protein, which plays a critical role in cancer progression by regulating the p53 tumor suppressor pathway. The compound demonstrates high affinity and cellular activity against MDM2, making it a promising candidate for cancer therapeutics.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes involved in cellular pathways. It acts as an inhibitor of MDM2, thereby stabilizing p53 and promoting apoptosis in cancer cells. This mechanism highlights its potential as a targeted therapy in oncology.

Structure-Activity Relationship (SAR)

The unique combination of halogenated groups and heterocycles in this compound enhances its reactivity and biological profile compared to structurally similar compounds. For instance, derivatives of this compound have been synthesized and screened for anticancer activity, indicating that modifications to the structure can significantly affect potency and selectivity.

Study 1: Inhibitory Effects on MDM2

A study focusing on the synthesis of amine derivatives of this compound revealed that certain derivatives exhibited enhanced inhibitory effects on MDM2 compared to the parent compound. The study utilized cell-based assays to evaluate the anticancer efficacy, demonstrating that modifications at the 5-position of the oxazole ring could lead to improved biological activity.

Study 2: Interaction with Cellular Targets

Another research effort investigated the interaction profile of this compound with various cellular targets. The findings suggested that the compound not only inhibits MDM2 but also affects other signaling pathways involved in cell proliferation and survival. This multi-target activity underscores its potential utility in treating various cancer types.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Exhibits high affinity for MDM2; potential anticancer agent |

| 5-Methyl-1,3-oxazole | Structure | Lacks halogenated groups; simpler structure; lower biological activity |

| 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole | Structure | Different heterocyclic framework; varied biological activity |

Q & A

Q. Methodological Analysis

- Electronic Effects : The chloromethyl group acts as a strong electron-withdrawing group (EWG), polarizing the oxazole ring and enhancing electrophilicity at the methylene carbon. The 4-fluorophenyl group contributes π-withdrawal, further activating the chloromethyl site for nucleophilic attack (e.g., SN2 with amines or thiols).

- Steric Effects : The methyl group at position 5 creates steric hindrance, directing nucleophiles to the chloromethyl position. Computational studies (DFT) confirm localized LUMO regions at the chloromethyl carbon .

Q. Experimental Validation

- Kinetic Studies : Compare reaction rates with analogs lacking the 4-fluorophenyl group.

- X-ray Crystallography : Resolve transition-state geometries to confirm steric constraints .

What analytical techniques are most effective for characterizing structural purity and detecting trace impurities in this compound?

Q. Basic Characterization

- NMR : 1H/13C NMR to confirm substituent positions (e.g., δ 7.2–7.8 ppm for fluorophenyl protons; δ 4.5–4.7 ppm for chloromethyl).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (235.71 g/mol) .

Q. Advanced Purity Assessment

- HPLC-MS : Use C18 columns with acetonitrile/water gradients to detect trace byproducts (e.g., dechlorinated analogs).

- DSC/TGA : Assess thermal stability and decomposition pathways .

How can contradictory literature data on the compound’s biological activity (e.g., enzyme inhibition) be resolved?

Q. Methodological Approaches

- Assay Standardization : Replicate studies under controlled conditions (pH, temperature, buffer composition).

- Impurity Profiling : Compare biological activity of HPLC-purified vs. crude samples to rule out adjuvant effects.

- Target Validation : Use CRISPR-edited cell lines to confirm specificity for suspected enzymes (e.g., cytochrome P450 isoforms) .

What strategies are recommended for regioselective functionalization of the oxazole ring?

Q. Advanced Reaction Design

- Electrophilic Substitution : Nitration occurs preferentially at position 4 due to the EWG effects of fluorine and chloromethyl groups.

- Cross-Coupling : Suzuki-Miyaura reactions at position 2 require Pd catalysts and arylboronic acids.

- Photocatalysis : Visible-light-mediated C–H activation for late-stage diversification .

How does the compound’s stability vary under different storage conditions, and what degradation products form?

Q. Stability Profiling

- Accelerated Degradation Studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC.

- Degradation Pathways : Hydrolysis of the chloromethyl group yields 4-hydroxymethyl derivatives.

- Storage Recommendations : Store under inert gas (N2/Ar) at –20°C in amber vials .

What computational tools are suitable for modeling the compound’s interactions with biological targets?

Q. Advanced Modeling Techniques

- Molecular Docking (AutoDock Vina) : Predict binding modes to enzymes like COX-2 or kinases.

- MD Simulations (GROMACS) : Simulate ligand-receptor dynamics over 100-ns trajectories.

- QSAR : Correlate substituent electronegativity (fluorine, chlorine) with IC50 values .

How can regioselectivity challenges in electrophilic aromatic substitution be addressed?

Q. Directed Functionalization

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxylation).

- Lewis Acid Catalysts : Use FeCl3 to direct nitration to the para position relative to fluorine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.